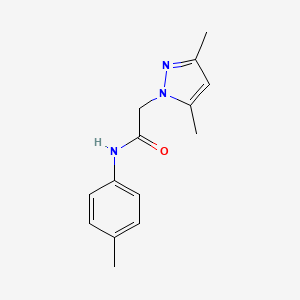![molecular formula C13H21NO5 B7595235 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid, also known as DCA, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of cyclohexylacetic acid and contains a dioxane ring that makes it unique from other compounds. DCA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid works by inhibiting the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the production of ATP in the mitochondria. By inhibiting PDK, this compound leads to an increase in mitochondrial respiration and a decrease in glycolysis. This shift in metabolism leads to the activation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the electron transport chain in the mitochondria, leading to an increase in ATP production. This compound has also been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid in lab experiments include its availability, low cost, and well-established synthesis method. This compound has also been extensively studied, making it a reliable compound for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are many potential future directions for research on 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid. One area of research could focus on optimizing the synthesis method to produce higher yields of pure this compound. Another area of research could focus on the potential therapeutic applications of this compound in other diseases, such as inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer treatment. Overall, this compound is a promising compound for further research in cancer treatment and other areas of medicine.
Méthodes De Synthèse
The synthesis of 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid involves the reaction of cyclohexylacetic acid with ethylene glycol and acetic anhydride. The resulting product is then reacted with ammonium hydroxide to form this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it readily available for research purposes.
Applications De Recherche Scientifique
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound works by targeting the mitochondria of cancer cells, leading to apoptosis or programmed cell death. This makes it a promising candidate for further research in cancer treatment.
Propriétés
IUPAC Name |
2-[1-(1,4-dioxane-2-carbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-11(16)8-13(4-2-1-3-5-13)14-12(17)10-9-18-6-7-19-10/h10H,1-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHXOUINPMNNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)

![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
